Betaxolol
Overview
Description
Betaxolol is a selective beta-1 receptor blocker used in the treatment of hypertension and glaucoma . It is also an adrenergic blocker with no partial agonist action and minimal membrane stabilizing activity . Being selective for beta-1 receptors, it typically has fewer systemic side effects than non-selective beta-blockers .
Synthesis Analysis
Based on the acidity difference of phenolic hydroxyl and alcoholic hydroxyl in p-hydroxyphenylethyl alcohol, the betaxolol hydrochloride intermediate was synthesized by selective A.W.Williamson etherification between p-hydroxyphenylethyl alcohol and epichlorohydrin in 18% potassium carbonate-acetone alkalescent solution .
Molecular Structure Analysis
The structure of betaxolol was determined by an X-ray single crystal experiment and computationally using B3LYP/6-31G (d,p) level of DFT . The title compound betaxolol in acidic and basic forms was investigated by infrared spectroscopy and NBO analysis .
Chemical Reactions Analysis
Betaxolol is a propanolamine that selectively and competitively binds to and blocks beta-1 (β1) adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate . This leads to a reduction in cardiac output and lowers blood pressure .
Physical And Chemical Properties Analysis
Betaxolol (S)- (-)-enantiomer shows higher pharmacological activity . This chapter provides a complete review of nomenclature, physiochemical properties, methods of preparation, identification techniques and various qualitative and quantitative analytical techniques as well as pharmacology of betaxolol .
Scientific Research Applications
1. Pharmacological Properties and Analytical Techniques
Betaxolol, a cardioselective β-adrenoceptor blocking drug, is known for its selective and competitive binding to beta-1 (β1) adrenergic receptors in the heart, leading to decreased cardiac contractility and rate, thus reducing blood pressure. When applied topically in the eye, it lowers intraocular pressure by reducing aqueous humor secretion. Betaxolol's (S)-(-)-enantiomer exhibits higher pharmacological activity. This research provides a comprehensive review of its nomenclature, physiochemical properties, methods of preparation, identification techniques, and analytical techniques, including chromatographic techniques for enantiomeric separation (Majed J. Al-wadei et al., 2021).
2. Ocular Metabolism
Betaxolol's metabolism in the eye, despite being a well-studied β1-blocker for its pharmacokinetics and disposition, is less explored. In vitro studies indicate the formation of an active metabolite across different species, including humans, highlighting the need for an in vitro ocular system to explore ocular metabolism (Jennifer L. Bushee et al., 2015).
3. Treatment of Superficial Infantile Hemangioma
Betaxolol has been investigated for treating superficial infantile hemangioma. A study found that topical administration of betaxolol was effective and well-tolerated, especially in the early proliferative stage of this condition. This indicates its potential application beyond traditional uses (Chen-xi Li et al., 2022).
4. Molecular Conformation and Docking Studies
A computational study on betaxolol, including its molecular conformation, vibrational spectroscopy, and docking, provides insights into its biological activity. The study highlights the role of betaxolol's structure in blocking β1-adrenergic receptors, contributing to its pharmacological properties (Khloud Mohammed et al., 2020).
5. Anticancer Effects
Research on the anticancer activity of beta adrenoblockers, including betaxolol, has shown promising results against non-small cell lung cancer cell lines. Betaxolol was found to be one of the most active blockers, indicating its potential application in cancer therapy (M. Sidorova & V. Petrikaitė, 2022).
Safety And Hazards
Future Directions
New views have surfaced about other pathophysiological processes (such as oxidative stress, vascular dysfunction, and retinal cell apoptosis) being involved in POAG progression, and adjunctive treatments with drugs like memantine, bis (7)-tacrine, nimodipine, and mirtogenol are advocated . Some of the proposed drugs (bis (7)-tacrine, nimodipine, vitamin E, and others) have shown good promise, mostly as monotherapy in various clinical trials .
properties
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUTZDMDHAVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63659-19-8 (hydrochloride) | |
Record name | Betaxolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022674 | |
Record name | Betaxolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.98e-02 g/L | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Betaxolol selectively blocks catecholamine stimulation of beta(1)-adrenergic receptors in the heart and vascular smooth muscle. This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure, and possibly reflex orthostatic hypotension. Betaxolol can also competitively block beta(2)-adrenergic responses in the bronchial and vascular smooth muscles, causing bronchospasm. | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Betaxolol | |
CAS RN |
63659-18-7 | |
Record name | Betaxolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63659-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Betaxolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betaxolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.058 | |
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Record name | BETAXOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ZR1R6RZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
70-72 °C, 70 - 72 °C | |
Record name | Betaxolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betaxolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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